Benurestat

Descripción general

Descripción

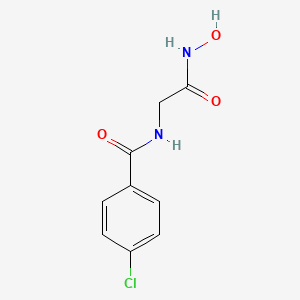

Benurestat, químicamente conocido como ácido 2-(p-clorobenzamido)acetohidroxámico, es un inhibidor de la ureasa. Se utiliza principalmente en el tratamiento de infecciones causadas por bacterias productoras de ureasa, como Proteus mirabilis. Al inhibir la ureasa, this compound previene la hidrólisis de la urea en amoníaco y dióxido de carbono, lo cual es crucial en el manejo de infecciones y la prevención de la formación de cálculos de estruvita .

Mecanismo De Acción

Benurestat ejerce sus efectos inhibiendo la enzima ureasa. La ureasa cataliza la hidrólisis de la urea en amoníaco y dióxido de carbono. Al inhibir esta enzima, this compound reduce la producción de amoníaco, que es tóxico para las células y contribuye a la formación de cálculos de estruvita. El objetivo molecular de this compound es el sitio activo de la ureasa, donde se une y evita que la enzima catalice la reacción .

Compuestos Similares:

Ácido Acetohidroxámico: Otro inhibidor de la ureasa con un mecanismo de acción similar.

Hidroxiurea: Se utiliza en el tratamiento de ciertos cánceres y anemia de células falciformes, también inhibe la ureasa pero tiene diferentes propiedades farmacológicas.

Nitrofurantoína: Un agente antibacteriano utilizado para tratar infecciones del tracto urinario, funciona a través de un mecanismo diferente pero tiene aplicaciones superpuestas con this compound

Singularidad de this compound: this compound es único debido a su alta especificidad para la ureasa y su capacidad para reducir significativamente la producción de amoníaco en tejidos infectados. Esto lo hace particularmente efectivo en el manejo de infecciones causadas por bacterias productoras de ureasa y la prevención de la formación de cálculos de estruvita .

Análisis Bioquímico

Biochemical Properties

Benurestat plays a crucial role in biochemical reactions by inhibiting the activity of the enzyme urease. Urease is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, this compound prevents the production of ammonia, which is a key factor in the formation of struvite calculi. This compound interacts with urease by binding to its active site, thereby blocking its catalytic activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In infected cells, this compound reduces the production of ammonia, which in turn decreases the pH of the urine. This reduction in pH helps to prevent the formation of struvite calculi. Additionally, this compound has been shown to reduce the number of viable bacteria in the bladder, thereby aiding in the treatment of urinary tract infections .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of urease, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of urea into ammonia and carbon dioxide. By blocking this reaction, this compound reduces the production of ammonia, which is essential for the formation of struvite calculi. Additionally, this compound may influence gene expression related to urease production, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its inhibitory activity for several hours after administration. Its effects may diminish over time due to degradation or metabolic processes. Long-term studies have shown that this compound can effectively reduce the formation of struvite calculi and decrease the number of viable bacteria in the bladder over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits urease activity and reduces the production of ammonia. At higher doses, this compound may cause toxic or adverse effects, such as gastrointestinal disturbances or renal toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of urease activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of urea. It interacts with urease, an enzyme that catalyzes the conversion of urea into ammonia and carbon dioxide. By inhibiting urease, this compound affects the metabolic flux of urea and reduces the levels of ammonia in the urine. This inhibition is crucial for preventing the formation of struvite calculi in infected individuals .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound accumulates in specific compartments, such as the bladder, where it exerts its inhibitory effects on urease activity. The localization and accumulation of this compound are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the bladder and urinary tract. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of this compound are influenced by its localization, as it needs to be in close proximity to urease to effectively inhibit its activity. This targeted localization enhances the therapeutic potential of this compound in treating infections caused by urease-producing bacteria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Benurestat se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de cloruro de p-clorobenzoílo con clorhidrato de hidroxilamina para formar ácido p-clorobenzohidroxámico. Este intermedio luego se hace reaccionar con glicina para producir this compound. Las condiciones de reacción típicamente implican el uso de solventes como diclorometano y catalizadores como trietilamina .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica pasos de purificación rigurosos para garantizar una alta pureza y rendimiento. Se emplean técnicas como la recristalización y la cromatografía para lograr la calidad de producto deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: Benurestat principalmente experimenta reacciones de sustitución debido a la presencia de los grupos funcionales amida y ácido hidroxámico. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo. Las reacciones se llevan a cabo típicamente en presencia de una base como hidróxido de sodio o carbonato de potasio.

Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reacciones de Reducción: Se emplean agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de this compound, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Benurestat tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la ureasa y sus efectos en varias vías bioquímicas.

Biología: Se emplea en la investigación de infecciones bacterianas, particularmente aquellas causadas por bacterias productoras de ureasa.

Medicina: Investigado por su potencial en el tratamiento de infecciones del tracto urinario y la prevención de la formación de cálculos renales.

Industria: Se utiliza en el desarrollo de nuevos agentes antibacterianos y en el estudio de los mecanismos de inhibición enzimática

Comparación Con Compuestos Similares

Acetohydroxamic Acid: Another urease inhibitor with a similar mechanism of action.

Hydroxyurea: Used in the treatment of certain cancers and sickle cell anemia, also inhibits urease but has different pharmacological properties.

Nitrofurantoin: An antibacterial agent used to treat urinary tract infections, works through a different mechanism but has overlapping applications with Benurestat

Uniqueness of this compound: this compound is unique due to its high specificity for urease and its ability to significantly reduce ammonia production in infected tissues. This makes it particularly effective in managing infections caused by urease-producing bacteria and preventing the formation of struvite calculi .

Propiedades

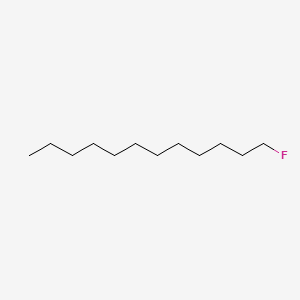

IUPAC Name |

4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZGBMJPJZDNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191656 | |

| Record name | Benurestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38274-54-3 | |

| Record name | Benurestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benurestat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benurestat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benurestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENURESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA9A22Z0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benurestat interact with its target, and what are the downstream effects of this interaction?

A1: this compound acts as a potent inhibitor of the enzyme urease [, ]. Urease is produced by certain bacteria, notably Proteus mirabilis, and catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process raises urinary pH, creating favorable conditions for the formation of struvite calculi (kidney stones) and complicating urinary tract infections. By inhibiting urease, this compound effectively reduces ammonia production, thereby hindering struvite formation and helping to control infection [, ].

Q2: What is the impact of combining this compound with antibacterial agents?

A2: Studies have demonstrated a synergistic effect when this compound is administered alongside antibacterial agents like nitrofurantoin, sulfamethoxazole, and ampicillin [, ]. This combination therapy not only enhances the inhibition of struvite calculi formation but can also promote the dissolution of already existing calculi [, ]. The enhanced antibacterial activity observed in these studies suggests that this compound might potentiate the efficacy of these antibiotics, potentially by creating a less favorable environment for bacterial survival within the urinary tract [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.